molecular formula C18H22N4O B5275055 N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide

Cat. No.: B5275055
M. Wt: 310.4 g/mol
InChI Key: ZZCIXIXXYWMENL-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide is a complex organic compound that features a piperazine ring substituted with a pyridine and a dimethylphenyl group

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O/c1-14-11-15(2)13-16(12-14)20-18(23)22-9-7-21(8-10-22)17-5-3-4-6-19-17/h3-6,11-13H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCIXIXXYWMENL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with Pyridine: The piperazine ring is then reacted with 2-chloropyridine in the presence of a base such as potassium carbonate to introduce the pyridine moiety.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the piperazine nitrogen with 3,5-dimethylbenzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives of the dimethylphenyl group.

    Reduction: Reduced forms of the pyridine or piperazine rings.

    Substitution: Substituted derivatives at the pyridine ring.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study receptor-ligand interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
  • N-(3,5-dimethylphenyl)-4-(3-pyridinyl)-1-piperazinecarboxamide
  • N-(3,5-dimethylphenyl)-4-(4-pyridinyl)-1-piperazinecarboxamide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the dimethylphenyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

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